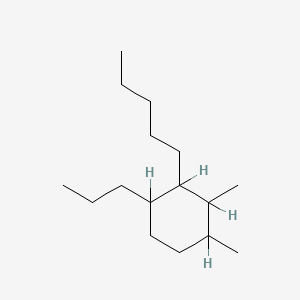
1,2-Dimethyl-3-pentyl-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-pentyl-4-propylcyclohexane is an organic compound with the molecular formula C16H32 It is a cyclohexane derivative characterized by the presence of two methyl groups, one pentyl group, and one propyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-pentyl-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: 0-50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-pentyl-4-propylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 or Cl2 in the presence of light or heat
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-pentyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-pentyl-4-propylcyclohexane depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic regions of proteins or lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Dimethyl-3-ethylcyclohexane
- 1,2-Dimethyl-3-butylcyclohexane
Comparison
1,2-Dimethyl-3-pentyl-4-propylcyclohexane is unique due to the specific arrangement of its alkyl groups, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
62376-17-4 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-pentyl-4-propylcyclohexane |
InChI |
InChI=1S/C16H32/c1-5-7-8-10-16-14(4)13(3)11-12-15(16)9-6-2/h13-16H,5-12H2,1-4H3 |
Clave InChI |
UJIUQWGUJFPPKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(C(CCC1CCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


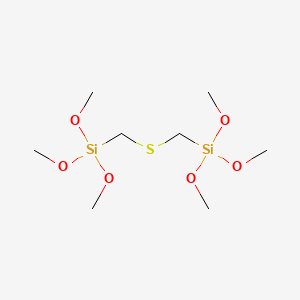
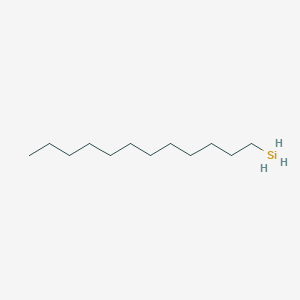
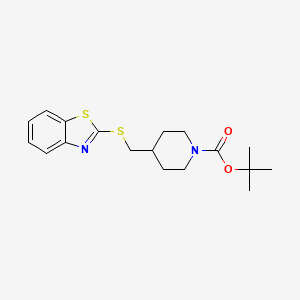
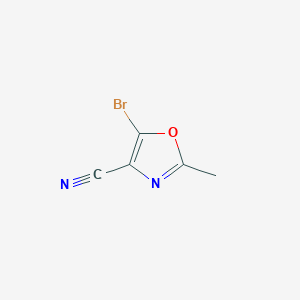
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
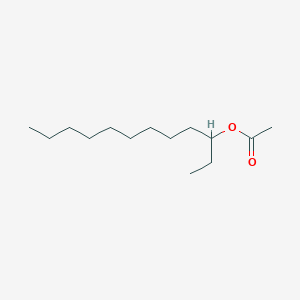
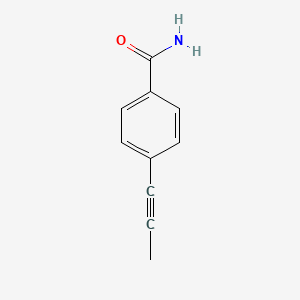
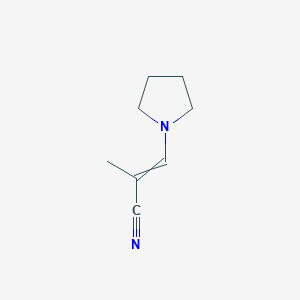
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
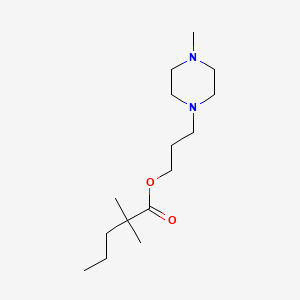
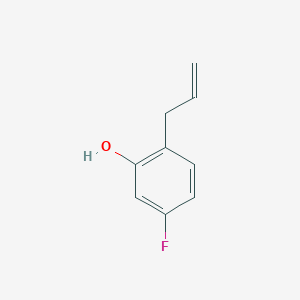
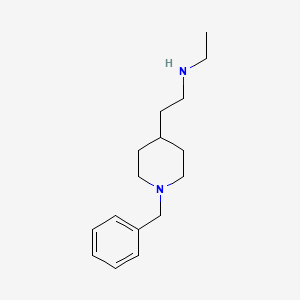
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

